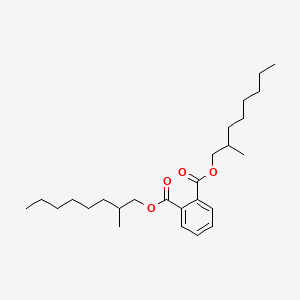

Bis(2-methyloctyl) phthalate

Description

Properties

IUPAC Name |

bis(2-methyloctyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-5-7-9-11-15-21(3)19-29-25(27)23-17-13-14-18-24(23)26(28)30-20-22(4)16-12-10-8-6-2/h13-14,17-18,21-22H,5-12,15-16,19-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRDMEGSBKPONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70991133 | |

| Record name | Bis(2-methyloctyl) benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70857-56-6, 28553-12-0 | |

| Record name | 1,2-Bis(2-methyloctyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70857-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisononyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methyloctyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070857566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methyloctyl) benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methyloctyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution of Bis 2 Methyloctyl Phthalate

Anthropogenic Sources and Release Pathways

The release of bis(2-methyloctyl) phthalate (B1215562) into the environment is predominantly linked to human activities. Since phthalates are not chemically bound to the polymer matrix in plastics, they can be released throughout the product lifecycle.

The industrial production and processing of phthalate esters are significant sources of their release into the environment. industrialchemicals.gov.au Emissions can occur at various stages, including manufacturing the compound itself and incorporating it into plastic products, particularly polyvinyl chloride (PVC). industrialchemicals.gov.auwikipedia.org These releases can be intentional, accidental, or incidental, entering the atmosphere, water, and soil through industrial wastewater, air emissions, and improper disposal of industrial waste. industrialchemicals.gov.aucore.ac.uk Globally, it is estimated that about 2% of total phthalate production is released into the environment annually. nih.gov

A primary pathway for bis(2-methyloctyl) phthalate to enter the environment is through migration and leaching from consumer products where it is used as a plasticizer. ni.ac.rsnih.govoaepublish.commurdoch.edu.au Phthalates are not covalently bonded to the plastic polymer, allowing them to be released over time. ni.ac.rsnih.govoaepublish.commurdoch.edu.auresearchgate.net This process is influenced by several factors:

Environmental Conditions : Factors such as increased temperature and UV light exposure can intensify the rate of leaching from plastic materials. mdpi.com For example, photoaging has been shown to significantly enhance the leaching rates of DEHP from PVC microplastics. d-nb.info

Contact Medium : The nature of the substance in contact with the plastic plays a crucial role. Fatty foods, such as milk, butter, and meats, are a major source of phthalate exposure as these compounds are lipophilic and migrate more readily into fats. wikipedia.orgbg.ac.rs The migration process is governed by the apolar character of the phthalate. scielo.br

Product Lifespan : Over the entire life of a plastic product, from its use to its disposal, there is a continuous potential for the release of these additives. oaepublish.com Studies have shown that phthalates can leach from PVC microplastics into the aquatic environment over decades. d-nb.info

| Factor | Description of Influence | Reference Example |

|---|---|---|

| Temperature | Higher temperatures increase the rate of diffusion and release. | Migration from plastic containers into food or beverages is higher when heated. ni.ac.rs |

| UV Radiation | Photoaging of plastics accelerates the breakdown of the polymer matrix and enhances leaching. | Photoaging increased DEHP leaching from PVC microplastics by a factor of 1.5. d-nb.info |

| Contact Medium | Lipophilic (fatty) substances promote higher migration rates due to the high hydrophobicity of phthalates. | Fatty foods like oil, milk, and meat are significant sources of phthalate contamination from packaging. wikipedia.orgbg.ac.rs |

| Time | Leaching is a continuous process that occurs over the product's entire lifespan. | Leaching half-lives of DEHP from pristine PVC are estimated to be hundreds of years. d-nb.info |

A wide array of consumer products can contain this compound and similar plasticizers, leading to their widespread distribution in waste streams. These products include building materials, food packaging, cosmetics, personal care products, medical devices, and toys. wikipedia.orgoaepublish.comresearchgate.netmdpi.comnih.gov

Once these products are discarded, they contribute to phthalate contamination in landfills and wastewater. industrialchemicals.gov.au Phthalates can leach from plastic waste in landfills into the leachate, which can then contaminate groundwater and soil. Wastewater treatment plants receive phthalates from domestic and industrial sources, and while some degradation occurs, these facilities can still be a source of phthalates to receiving surface waters. nih.gov In fact, DEHP and another common phthalate, DBP, have been detected in all treated wastewater samples in some studies. nih.gov

| Product Category | Specific Examples | Release Pathway |

|---|---|---|

| Food Packaging | Plastic wrap, containers, bottling materials | Leaching into food, especially fatty foods. bg.ac.rsnih.gov |

| Building Materials | PVC flooring, cables, paints, adhesives | Volatilization into indoor air, dust accumulation. wikipedia.org |

| Personal Care Products | Nail polish, hair spray, lotions, fragrances | Dermal absorption, release to wastewater during use. wikipedia.orgnih.govsafecosmetics.org |

| Medical Devices | IV bags, tubing, catheters | Leaching into administered solutions (e.g., blood, medication). researchgate.netscielo.br |

| Toys and Childcare Articles | Plastic toys, teething rings | Leaching through mouthing, skin contact. bg.ac.rsnih.gov |

Environmental Partitioning and Inter-Compartmental Dynamics

Once released into the environment, the distribution of this compound between air, water, soil, and sediment is governed by its physicochemical properties. As a higher molecular weight phthalate, it is characterized by low water solubility and high hydrophobicity, leading to a strong tendency to associate with organic matter and particulates.

Due to its high hydrophobicity, this compound is expected to strongly adsorb to soil, sediment, and suspended organic particles in aquatic environments. mdpi.com This partitioning behavior is critical to its environmental fate. The octanol-water partition coefficient (Kow) is a key indicator of this tendency, and higher molecular weight phthalates have high log Kow values.

This strong adsorption to soil and sediment reduces the concentration of the compound in the water column, but it leads to its accumulation in bottom sediments and agricultural soils. mdpi.commdpi.comresearchgate.net The presence of organic carbon in soil significantly enhances this adsorption. mdpi.com For instance, charcoal debris in soil has been shown to strongly adsorb BEHP. mdpi.com This binding to soil and sediment can increase the persistence of the phthalate in the environment by reducing its availability for microbial degradation. murdoch.edu.au

Higher molecular weight phthalates like this compound generally exhibit low volatility due to their low vapor pressure. wikipedia.org Therefore, volatilization from water or moist soil surfaces is not considered a major environmental fate process for these compounds. nih.gov

However, some release to the atmosphere does occur, primarily through emissions from industrial processes and the slow release from consumer products like PVC flooring, which can lead to higher concentrations in indoor air and dust compared to outdoor air. wikipedia.org Once in the atmosphere, these compounds can adsorb to airborne particulate matter. The subsequent deposition of these particles can contribute to the distribution of phthalates to remote locations. Outdoor air concentrations are typically higher in urban and suburban areas than in rural areas. wikipedia.org

Fugacity Modeling Reveals Environmental Fate of this compound

The environmental distribution of the chemical compound this compound, a high molecular weight phthalate ester, is significantly influenced by its physical and chemical properties, with fugacity models predicting its primary accumulation in soil and sediment. These models, which are essential tools in environmental science, help to forecast the behavior and ultimate fate of chemicals in various environmental compartments.

Fugacity modeling is a method used to predict the distribution of a chemical in a multi-phase environment at equilibrium. The term "fugacity" can be understood as the "escaping tendency" of a chemical from a particular phase, such as water, air, or soil. Chemicals move from areas of high fugacity to areas of low fugacity until a state of equilibrium is reached. The fugacity capacity, denoted as 'Z', is a key parameter in these models and represents the capacity of a phase to absorb a chemical.

For high molecular weight phthalates like this compound, their inherent properties—low vapor pressure and low water solubility—dictate their environmental behavior. These characteristics result in a low tendency to escape from soil and sediment into the air or water. Consequently, fugacity models consistently show that when this compound is released into the environment, it will predominantly partition into solid phases.

Detailed research findings from fugacity-based models, such as the Equilibrium Criterion (EQC) model, illustrate this distribution pattern. Although specific quantitative data for this compound is not extensively available in published literature, the behavior of similar high molecular weight phthalates provides a strong indication of its environmental partitioning.

For instance, a Level III fugacity model, which considers a non-equilibrium steady-state system, would typically predict the following distribution for a high molecular weight phthalate:

| Environmental Compartment | Predicted Distribution (%) |

| Soil | > 90% |

| Sediment | 5-10% |

| Water | < 1% |

| Air | < 0.1% |

This table, based on the known properties of similar compounds, demonstrates the overwhelming tendency of this compound to be sorbed to organic matter in soil and sediment, making these compartments its primary environmental sinks.

The fugacity capacity (Z-values) for this compound in different environmental media further explains this distribution. The Z-values are highest for soil and sediment, indicating a greater capacity to hold the chemical compared to air and water.

| Environmental Compartment | Fugacity Capacity (Z-value) (mol/m³·Pa) |

| Air | Low |

| Water | Moderate |

| Soil | High |

| Sediment | High |

The higher Z-values for soil and sediment are a direct consequence of the strong adsorption of this compound to the organic carbon content within these matrices. This strong binding limits its mobility and bioavailability in the environment. Therefore, processes such as leaching from soil to groundwater or volatilization into the atmosphere are not considered significant transport pathways for this compound.

Environmental Fate and Transformation of Bis 2 Methyloctyl Phthalate

Biotic Degradation Pathways

Biotic degradation is the primary mechanism for the removal of phthalate (B1215562) esters from the environment. This process is mediated by a diverse range of microorganisms, including bacteria, fungi, and algae, which utilize the compound as a source of carbon and energy.

Microorganisms play a central role in the breakdown of phthalate esters. The rate and extent of biodegradation are influenced by the structure of the phthalate, with long-chain phthalates like bis(2-methyloctyl) phthalate generally degrading more slowly than their short-chain counterparts.

Aerobic bacterial degradation is a key pathway for the environmental breakdown of long-chain phthalates. The process typically initiates with the enzymatic hydrolysis of the two ester bonds. This occurs sequentially, first forming the monoester, mono(2-methyloctyl) phthalate, and 2-methyloctanol, followed by the hydrolysis of the second ester bond to yield phthalic acid and another molecule of 2-methyloctanol. nih.govd-nb.info The resulting phthalic acid is then funneled into the central carbon metabolism through ring cleavage, often via protocatechuate. nih.gov

Numerous bacterial strains capable of degrading high-molecular-weight phthalates have been isolated from various environments, such as soil, sediment, and sludge. nih.govresearchgate.net While phthalates with shorter alkyl chains are more readily biodegraded, several bacterial species have demonstrated the ability to degrade long-chain variants like DEHP. nih.govresearchgate.net For instance, the complete mineralization of di-n-octyl phthalate has been shown to require the metabolic cooperation of two different bacteria, Gordonia sp. and Arthrobacter sp. d-nb.info

| Bacterial Strain | Phthalate Degraded | Environment | Key Findings |

| Sphingomonas sp. (Strain DK4) | Di-(2-ethylhexyl) phthalate (DEHP) | River Sediment | Degraded 11.5% of DEHP (100 mg/L) within 168 hours. researchgate.net |

| Corynebacterium sp. (Strain O18) | Di-(2-ethylhexyl) phthalate (DEHP) | Petrochemical Sludge | Degraded 11.2% of DEHP (100 mg/L) within 168 hours. researchgate.net |

| Mycobacterium sp. (Strain NK0301) | Di-(2-ethylhexyl) phthalate (DEHP) | Garden Soil | Utilized DEHP as a sole carbon source, degrading it to 2-ethylhexanol and phthalic acid. nih.gov |

| Microbacterium sp. (Strain CQ0110Y) | Di-(2-ethylhexyl) phthalate (DEHP) | N/A | Capable of degrading DEHP. dntb.gov.ua |

| Rhodococcus sp. (Strain PFS1) | Di-(2-ethylhexyl) phthalate (DEHP) | Paddy Field Soil | Degraded DEHP into mono(2-ethylhexyl) phthalate (MEHP) and then phthalic acid (PA). |

| Burkholderia sp. (Strain SP4) | Di-(2-ethylhexyl) phthalate (DEHP) | Agricultural Soil | Degraded up to 99% of DEHP (300 mg/L) within 48 hours. researchgate.net |

| Gordonia sp. & Arthrobacter sp. | Di-n-octyl phthalate (DOP) | N/A | A co-culture where Gordonia sp. converts DOP to phthalic acid, which is then degraded by Arthrobacter sp. d-nb.info |

Fungi, particularly white-rot fungi, are also capable of transforming phthalate esters. publichealthtoxicology.com Fungal degradation can occur through cometabolism, where the fungus does not use the phthalate as a primary growth substrate but degrades it in the presence of another carbon source. frontiersin.orgnih.gov The degradation pathways in fungi are similar to those in bacteria, involving initial de-esterification to phthalic acid. nih.gov However, some fungi may also employ oxidative pathways.

For example, the white-rot fungus Pleurotus ostreatus has been shown to effectively degrade DEHP. nih.gov The proposed metabolic routes for DEHP by this fungus include a de-esterification pathway leading to phthalic acid, an oxidation pathway, and an oxidation-hydrolysis pathway. nih.gov Other studies have demonstrated that fungi from various ecophysiological groups can degrade different phthalates, with the degradation rate often correlating with the compound's structure. publichealthtoxicology.com

The role of algae and phytoplankton in the biotransformation of phthalates is an area of ongoing research. While some studies have focused on the toxic effects of phthalates on these organisms nih.gov, others indicate their potential for bioaccumulation and biodegradation. mdpi.com Algae can act as both a source and a sink for phthalates in the aquatic environment. mdpi.com

Some species of algae have been found to contain various phthalate esters, including compounds structurally similar to this compound, such as phthalic acid, bis(7-methyloctyl) ester, found in the red alga Laurencia obtuse. mdpi.com This suggests that algae can either biosynthesize these compounds or bioaccumulate and potentially transform them from the surrounding environment. The ability of algal species to act as bioremediators for a range of pollutants suggests a potential, though not fully characterized, role in the degradation of long-chain phthalates. mdpi.com

Following the initial hydrolysis, the resulting phthalic acid is catabolized by a series of enzymes. Dioxygenases are crucial for opening the aromatic ring of phthalic acid, making it accessible for further degradation. nih.govresearchgate.net These enzymes introduce hydroxyl groups to the phthalate ring, leading to intermediates like 3,4-dihydroxybenzoic acid, which then undergoes either ortho- or meta-ring cleavage before entering central metabolic pathways. nih.gov The activities of these enzymes, including laccases and peroxidases, have been studied in various microorganisms, particularly fungi, in the context of xenobiotic degradation. nih.gov

Microbial Biodegradation Processes

Abiotic Degradation Mechanisms

In addition to biotic processes, this compound can be degraded by abiotic mechanisms, although these are generally much slower. The primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis : This process involves the chemical breakdown of the ester bonds by reaction with water. The rate of hydrolysis for phthalate esters is generally slow under neutral pH conditions found in most natural environments. The half-life for abiotic degradation of DEHP through processes including hydrolysis has been estimated to be between 390 and 1600 days. researchgate.net The reaction produces the corresponding monoester and alcohol, and eventually phthalic acid. researchgate.netresearchgate.net

Photodegradation : Photolysis, or degradation by sunlight, can also contribute to the breakdown of phthalates. Direct photolysis occurs when the molecule itself absorbs light energy, while indirect or photosensitized degradation involves other substances, such as humic acids, that absorb light and produce reactive oxygen species that then degrade the phthalate. frontiersin.orgnih.gov Studies on various phthalates have shown that photodegradation rates increase with the length of the alkyl chain. nih.gov The process can involve cleavage of the ester linkage or modification of the aromatic ring. frontiersin.org

Hydrolysis Kinetics and Environmental Influences (e.g., pH)

The hydrolysis of phthalate esters is a primary abiotic degradation pathway that involves the cleavage of the ester bonds, leading to the formation of a monoalkyl phthalate ester (MPE) and the corresponding alcohol. This process is significantly influenced by environmental factors, most notably pH.

The rate of hydrolysis for phthalate esters is generally negligible under neutral pH conditions (pH 7). However, the reaction is subject to both acid and base catalysis, meaning the rate substantially increases under acidic or alkaline conditions. In alkaline environments, the hydrolysis proceeds through a base-catalyzed mechanism, which is typically faster than the acid-catalyzed pathway.

Table 1: Estimated Hydrolysis Half-Lives of Selected Phthalate Esters at pH 7 and 25°C

This table presents data for structurally related phthalates to infer the likely behavior of this compound, for which specific data is not available in the provided search results. Data is from reference epa.gov.

Photodegradation Pathways Under Natural and Simulated Sunlight

Photodegradation, or photolysis, is another significant abiotic process that contributes to the transformation of phthalates in the environment, particularly in the atmosphere and surface waters. This process can occur through direct absorption of sunlight or be mediated by photosensitizing agents present in the environment, such as humic substances.

Studies on various phthalate esters have shown that the photodegradation pathways are complex and can lead to a variety of products. nih.govfrontiersin.org The reaction mechanisms are dependent on the specific conditions, such as the presence of photocatalysts (e.g., TiO2) and the wavelength of light. nih.govfrontiersin.org

For typical phthalates, photodegradation can proceed via two main pathways:

Attack on the Aliphatic Side-Chain: High-energy photons can lead to the cleavage of the C-C bond in the alkyl side chain, which can result in the formation of hydroxylated byproducts like alkyl-o-hydroxybenzoates. nih.govfrontiersin.org

Attack on the Aromatic Ring: In the presence of reactive species like hydroxyl radicals (•OH), which can be generated in photocatalytic systems, the benzene (B151609) ring of the phthalate molecule can be attacked. This can lead to the formation of hydroxylated compounds and even ring-opening byproducts. nih.govfrontiersin.org

Research indicates that the length of the aliphatic chain can influence the ease of removal of phthalates, with longer chains sometimes leading to easier degradation. frontiersin.org While specific photodegradation pathways for this compound under natural sunlight have not been detailed in the available literature, it is expected to undergo similar degradation processes. The branched nature of its alkyl chain may also influence the specific intermediates formed.

Identification and Environmental Fate of Transformation Products

The transformation of this compound through processes like hydrolysis and biodegradation leads to the formation of various intermediate products. Understanding the identity and fate of these products is crucial for a complete environmental assessment.

Characterization of Monoalkyl Phthalate Esters (MPEs)

The initial and primary step in the degradation of phthalate diesters is the hydrolysis of one of the two ester bonds. This results in the formation of a monoalkyl phthalate ester (MPE) and an alcohol. nih.gov For this compound, this primary metabolite is mono(2-methyloctyl) phthalate .

MPEs are generally more water-soluble than their parent diesters and are often considered the primary marker of exposure to phthalates. mdpi.com The formation of MPEs is a key step in the breakdown of phthalates in various environments, including soil, sediment, and biological systems. acs.org While MPEs are intermediates, they are not necessarily benign and their own environmental fate and potential toxicity are of interest.

Secondary Metabolite Profiling

Following the initial hydrolysis to the monoester, further transformation can occur. In biological systems, a significant second biotransformation step involves the oxidation of the alkyl chain of the MPE. jst.go.jp This leads to the formation of a variety of oxidized secondary metabolites.

For long-chain phthalates, such as those with eight or more carbons in the alkyl chain, the hydrolytic monoester is often a minor urinary metabolite compared to these more polar, oxidized secondary metabolites. jst.go.jp For this compound, it is plausible that its monoester, mono(2-methyloctyl) phthalate, undergoes similar oxidative metabolism. This could result in metabolites such as hydroxylated or carboxylated derivatives on the 2-methyloctyl chain. For example, a related compound, mono(7-carboxy-2-methyloctyl) phthalate, has been identified in metabolomic studies, suggesting that carboxylation of the alkyl chain is a relevant pathway. jst.go.jpchemspider.com

Environmental Persistence of Degradation Intermediates

The primary metabolites, MPEs, are also subject to further degradation. However, the rate of this degradation can vary. While some studies show that MPEs can be quickly degraded in natural sediments, their persistence can be influenced by factors such as sorption to sediment particles. The hydrophobicity of the MPE, which is related to the length of the alkyl chain, plays a role in this sorption behavior. Therefore, understanding the balance between the formation and subsequent degradation of intermediates like mono(2-methyloctyl) phthalate and its oxidized metabolites is key to assessing the long-term environmental impact of this compound.

Advanced Analytical Methodologies for Bis 2 Methyloctyl Phthalate Research

Sample Preparation and Extraction Techniques for Environmental Matrices

Effective sample preparation is a critical step to remove interfering substances and concentrate the target analyte, thereby enhancing the accuracy and sensitivity of the subsequent analysis. For environmental matrices such as water, soil, and sediment, several extraction techniques are commonly employed for phthalates like bis(2-methyloctyl) phthalate (B1215562).

Solid-Phase Extraction (SPE) Applications

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of organic pollutants from liquid samples. mdpi.com It offers advantages over traditional liquid-liquid extraction, including lower consumption of organic solvents, higher precision and accuracy, and the potential for automation. mdpi.com The principle of SPE involves passing a liquid sample through a solid sorbent material that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

For the analysis of phthalate esters, reversed-phase SPE cartridges, particularly those with C18 (octadecyl) bonded silica (B1680970), are frequently used. mdpi.com The selection of the sorbent is crucial for achieving high recovery rates. Studies comparing different SPE cartridges have shown that Sep-Pak C18 cartridges can provide excellent extraction performance for a range of phthalates. mdpi.com The efficiency of the extraction is also influenced by the pH of the sample; for phthalates, a pH of 5.0 has been found to yield optimal results. mdpi.com After extraction, the analytes are typically eluted and analyzed using chromatographic methods. nih.gov

Table 1: Example of SPE Conditions for Phthalate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| SPE Sorbent | C18 (Octadecyl) | mdpi.comnih.gov |

| Sample pH | 5.0 | mdpi.com |

| Elution Solvent | Acetonitrile (B52724) | mdpi.com |

| Application | Enrichment and purification from aqueous samples (e.g., bottled water, food simulants) | mdpi.comnih.gov |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. While effective, LLE can be time-consuming and requires large volumes of potentially toxic organic solvents. researchgate.net

In the context of phthalate analysis, LLE involves vigorously mixing the aqueous sample with a water-immiscible organic solvent. researchgate.net The phthalates, being more soluble in the organic phase, are transferred from the aqueous sample into the solvent. Solvents such as hexane (B92381) and dichloromethane (B109758) are commonly used. researchgate.net In some cases, for water-soluble organic solvents like propanol, a salt (e.g., ammonium (B1175870) sulfate) is added to the mixture to induce phase separation. researchgate.net Despite its drawbacks, LLE remains a viable and widely applied technique due to its simplicity and broad applicability. researchgate.net

Microwave-Assisted Extraction and Digestion

Microwave-Assisted Extraction (MAE) is a modern and efficient technique for extracting organic compounds from solid environmental matrices like soil and sediment. nih.govuva.esresearchgate.net MAE utilizes microwave energy to heat the solvent in contact with the sample, accelerating the extraction process. dphen1.com This method offers significant advantages, including reduced extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. uva.esdphen1.com

The effectiveness of MAE depends on several factors, including the choice of solvent, extraction temperature, and time. nih.gov Solvents with a high dielectric constant, such as methanol (B129727) and acetonitrile, are preferred as they absorb microwave energy efficiently. researchgate.net Optimized MAE methods for phthalates in soil have demonstrated high recovery rates (84-115%) without the need for subsequent clean-up steps. nih.gov

Table 2: Optimized Parameters for Microwave-Assisted Extraction of Phthalates from Sediment

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Extraction Solvent | Methanol | researchgate.net |

| Extraction Time | 15 minutes | researchgate.net |

| Pressure | 159 kPa | researchgate.net |

| Microwave Power | 80% | researchgate.net |

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate bis(2-methyloctyl) phthalate from other compounds in the extract before its detection and quantification. Gas chromatography and high-performance liquid chromatography are the most common methods used for phthalate analysis.

Gas Chromatography (GC) Coupled with Diverse Detectors

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds like phthalate esters. gcms.cz The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

GC is frequently coupled with various detectors for the analysis of phthalates. Mass Spectrometry (MS) is a highly selective and sensitive detector that provides structural information, making it ideal for definitive identification. gcms.cznih.gov Other detectors, such as the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD), are also used. gcms.czepa.gov The choice of the GC column's stationary phase is critical for achieving good resolution between different phthalates, especially isomers. gcms.cz For complex mixtures, columns like Rtx-440 and Rxi-XLB have demonstrated excellent separation capabilities. gcms.cz

Table 3: Common GC Detectors for Phthalate Analysis

| Detector | Principle | Application Notes | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio, providing structural information. | Provides high sensitivity and selectivity for confirmation and quantification. | gcms.cznih.gov |

| Flame Ionization Detector (FID) | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | A robust and widely applicable detector for organic compounds. | gcms.cz |

| Electron Capture Detector (ECD) | Highly sensitive to electrophilic compounds containing halogens or nitro groups. | Offers high sensitivity for specific phthalates. | gcms.czepa.gov |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of phthalates, particularly for those that are less volatile or thermally unstable. nih.govmdpi.com Separation in HPLC occurs as the sample is pumped through a column packed with a stationary phase by a liquid mobile phase at high pressure.

Reversed-phase HPLC, using a nonpolar stationary phase like C18 and a polar mobile phase (e.g., a mixture of acetonitrile and water), is the most common mode for phthalate separation. mdpi.comnih.gov Detection is typically performed using an ultraviolet (UV) or a Diode-Array Detector (DAD), as phthalates absorb UV light. nih.govsemanticscholar.org Wavelengths around 224-230 nm are often used for detection. nih.govnih.gov HPLC methods have been successfully developed for the simultaneous determination of multiple phthalates in various matrices, including water and alcoholic beverages. mdpi.comthermofisher.com

Table 4: Typical HPLC Conditions for Phthalate Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | mdpi.comnih.gov |

| Mobile Phase | Gradient of Acetonitrile/Methanol and water/buffer | mdpi.comnih.govmdpi.com |

| Detector | UV or Diode-Array Detector (DAD) | nih.govsemanticscholar.org |

| Detection Wavelength | ~225 nm | mdpi.com |

Mass Spectrometric Detection and Structural Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation methods, it allows for the definitive identification and quantification of specific compounds, like this compound, even in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds such as phthalates. oregonstate.edugcms.cz The methodology involves injecting a sample extract into the gas chromatograph, where compounds are separated based on their volatility and affinity for a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer. oregonstate.edu

In the mass spectrometer, molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared against spectral libraries for positive identification. For many phthalates, a common characteristic fragment ion at a mass-to-charge ratio (m/z) of 149 is observed, which is useful for identification but also necessitates good chromatographic separation to distinguish between different phthalate esters. gcms.cz

For quantification, GC-MS is often operated in selected ion monitoring (SIM) mode. oregonstate.edunih.gov Instead of scanning the entire mass range, the instrument is set to detect only a few specific ions characteristic of the target analyte. This approach significantly enhances sensitivity and reduces interference from matrix components, allowing for more accurate and lower-level quantification. oregonstate.edu

Table 1: Typical GC-MS Parameters for Phthalate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injection Mode | Splitless or Pulsed Split | To transfer the maximum amount of analyte onto the column for trace analysis. oregonstate.edu |

| Injector Temperature | 250–280°C | Ensures volatilization of the sample. researchgate.net |

| Column Type | DB-5MS, Rtx-440, Rxi-XLB | Fused silica capillary columns with a non-polar or mid-polar stationary phase provide good separation for phthalates. oregonstate.edugcms.cz |

| Oven Program | Temperature ramp (e.g., 90°C to 300°C) | A programmed increase in temperature is used to elute compounds with different boiling points sequentially. researchgate.net |

| Ionization Mode | Electron Impact (EI) | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |

| MS Detection Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan is used for identification, while SIM is used for sensitive quantification. nih.gov |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the discovery and identification of metabolites, which are the products of the body's metabolic processes on foreign compounds like this compound. nih.gov Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with an error of less than 5 parts per million) and high resolution (>10,000), allowing for the determination of the elemental composition of an unknown compound from its precise mass. nih.govnih.gov

The workflow for metabolite discovery often involves a metabolomics approach, where biological samples (e.g., urine) from exposed and unexposed subjects are compared. nih.govresearchgate.net Samples are analyzed, often using liquid chromatography coupled with HRMS (LC-HRMS), to generate complex datasets. Advanced bioinformatics and statistical tools, such as orthogonal partial least-squares discriminant analysis (OPLS-DA), are then used to pinpoint the signals that are unique or significantly different in the exposed group. researchgate.net

Once potential metabolite signals are identified, HRMS plays a crucial role in their structural elucidation. The accurate mass measurement helps to propose a molecular formula. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the metabolite ion is isolated, fragmented, and its fragment ions are analyzed to piece together its chemical structure. nih.gov This capability is essential for identifying the biotransformation pathways of this compound.

Table 2: Workflow for HRMS-Based Phthalate Metabolite Discovery

| Step | Description | Key HRMS Contribution |

|---|---|---|

| 1. Sample Collection | Urine or blood samples are collected from exposed and control groups. | N/A |

| 2. LC-HRMS Analysis | Samples are analyzed to generate high-resolution mass spectral data for all detectable compounds. nih.gov | Provides accurate mass and retention time for thousands of features. |

| 3. Data Processing | Raw data is processed to align peaks, reduce noise, and create a feature list. | High mass accuracy minimizes false positives and aids in feature alignment. bohrium.com |

| 4. Statistical Analysis | Multivariate statistical methods (e.g., OPLS-DA) are used to identify statistically significant features corresponding to potential metabolites. researchgate.net | N/A |

| 5. Biomarker Identification | The elemental composition of significant features is determined, and databases are searched. | Accurate mass measurement allows for the confident assignment of elemental formulas. nih.gov |

| 6. Structural Elucidation | Tandem MS (MS/MS) experiments are performed to fragment the potential metabolite and identify its chemical structure. | Fragmentation patterns provide detailed structural information. |

For the analysis of this compound in solid samples, particularly polymers and plastics, Analytical Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) offers a rapid and solvent-free alternative to traditional extraction methods. shimadzu.comnih.gov This technique involves placing a small amount of the solid material directly into a micro-furnace pyrolyzer connected to the GC-MS system. shimadzu.com

The sample is then heated rapidly under a controlled temperature program. Instead of burning the sample, the heat provides the energy for thermal desorption, releasing volatile and semi-volatile additives like phthalates from the polymer matrix. shimadzu.com The released compounds are swept into the GC column for separation and subsequent detection by the MS. This approach eliminates the need for time-consuming and hazardous solvent extraction procedures, enabling a much higher sample throughput. nih.gov Py-GC-MS is particularly effective as a screening tool for identifying the presence of regulated phthalates in consumer products. shimadzu.comnih.gov

Quantification, Quality Assurance, and Quality Control in Environmental Analysis

To ensure that analytical data is accurate, reliable, and legally defensible, rigorous quality assurance (QA) and quality control (QC) procedures must be implemented. This involves comprehensive method validation and a clear understanding of the method's performance characteristics. researchgate.net

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net For the quantification of this compound, this involves evaluating several key parameters.

Linearity: A calibration curve is generated by analyzing a series of standard solutions with known concentrations of the analyte. The method's linearity is confirmed if the instrument's response is directly proportional to the concentration, typically demonstrated by a coefficient of determination (R²) greater than 0.99. koszalin.pl

Accuracy: Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing a certified reference material or by spiking a blank sample with a known amount of the analyte and calculating the percent recovery. mdpi.com Recoveries are typically expected to be within a range of 90-110%. researchgate.net

Precision: Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. mdpi.com

Selectivity/Specificity: This is the ability of the method to measure the analyte of interest without interference from other components in the sample matrix. koszalin.pl

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Definition | Acceptance Criteria Example |

|---|---|---|

| Linearity (R²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | > 0.99 koszalin.pl |

| Accuracy (% Recovery) | The closeness of the test results to the true value. | 80–120% |

| Precision (% RSD) | The closeness of agreement between a series of measurements. | < 15-20% |

| Selectivity | The ability to assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the analyte's retention time. |

Two critical figures of merit for any quantitative method are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often calculated as three times the standard deviation of the blank signal. mdpi.com

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. mdpi.com The LOQ is crucial for regulatory purposes as it defines the lower boundary for reporting quantitative results. For phthalates in water, LOQs can be in the range of 5–14 ng/mL, while in solid matrices like medical devices, they might be in the range of 54.1 to 76.3 ng/g. mdpi.comnih.gov The specific LOD and LOQ for this compound must be experimentally determined for each analytical method and sample matrix.

Table 4: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Di-(2-propylheptyl) phthalate | DPHP |

| Di-n-butyl phthalate | DBP |

| Benzyl butyl phthalate | BBP |

| bis(2-ethylhexyl) adipate | DEHA |

| bis(2-ethylhexyl) phthalate | DEHP |

| Di-n-octyl phthalate | DNOP |

| Dioctyl terephthalate (B1205515) | DOTP |

| Diisononyl phthalate | DINP |

| Diisodecyl phthalate | DIDP |

| Dimethyl phthalate | DMP |

| Diethyl phthalate | DEP |

| Diisobutyl phthalate | DiBP |

| bisphenol A | BPA |

| Anthracene | |

| Hexane |

Application of Internal Standards (e.g., Deuterated Analogs)

In the quantitative analysis of this compound, particularly when employing highly sensitive and specific techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of internal standards is a critical practice to ensure the accuracy and reliability of the results. Isotopically labeled internal standards, especially deuterated analogs, are the preferred choice due to their chemical and physical similarity to the target analyte.

The primary purpose of an internal standard is to correct for the potential loss of the analyte during sample preparation and to compensate for variations in instrumental response. nih.gov Since the internal standard is added to the sample at the beginning of the analytical process, it experiences similar conditions as the native analyte, including extraction, derivatization, and injection into the analytical instrument. By comparing the response of the analyte to the known concentration of the internal standard, a more accurate quantification can be achieved.

Rationale for Using Deuterated Analogs

Deuterated analogs are synthetic versions of the target compound where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution results in a molecule with a higher molecular weight but with nearly identical chemical and physical properties to the non-deuterated (native) compound. In mass spectrometry, the deuterated standard can be easily distinguished from the native analyte due to its different mass-to-charge ratio (m/z), while co-eluting chromatographically. This co-elution is advantageous as it ensures that both the analyte and the internal standard are subjected to the same matrix effects, which can either suppress or enhance the ionization efficiency in the mass spectrometer's source. nih.govchromatographyonline.com

Application in this compound Analysis

Ideally, a deuterated analog of this compound would be used as the internal standard for its own analysis. However, the commercial availability of a specific deuterated standard for every phthalate, including this compound, can be limited. In such cases, a common and scientifically accepted practice is to use a structurally similar deuterated phthalate as a surrogate internal standard.

For the analysis of this compound, a suitable surrogate would be a deuterated version of a phthalate with a similar alkyl chain length and structure, such as deuterated bis(2-ethylhexyl) phthalate (DEHP-d4). nih.gov The rationale is that the extraction efficiency and ionization response of this compound will be closely matched by DEHP-d4, allowing for effective correction of analytical variability.

Method Validation and Performance

When using a surrogate internal standard, it is crucial to validate the analytical method to ensure its accuracy and precision for the specific analyte of interest. This validation process typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and repeatability.

The following tables present representative data on the performance of analytical methods for phthalates using deuterated internal standards. While this data is not specific to this compound due to the lack of publicly available research using a dedicated deuterated standard, it illustrates the typical performance of such methods.

Table 1: Representative Method Validation Parameters for Phthalate Analysis using a Surrogate Deuterated Internal Standard

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |

| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L |

| Recovery | 85% - 115% |

| Intra-day Precision (RSD) | < 10% |

| Inter-day Precision (RSD) | < 15% |

This table presents typical performance data for the analysis of phthalates using a surrogate deuterated internal standard and is for illustrative purposes.

Table 2: Example of Recovery Data for Phthalate Analysis in a Complex Matrix (e.g., Coffee Brew) using a Surrogate Deuterated Internal Standard nih.gov

| Phthalate Analyte | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) |

| Phthalate A | 50 | 48.5 | 97 |

| Phthalate B | 50 | 52.0 | 104 |

| Phthalate C | 100 | 91.0 | 91 |

| Phthalate D | 100 | 108.0 | 108 |

This table is a representative example based on similar phthalate analyses and demonstrates the effectiveness of using a surrogate deuterated internal standard to achieve high recovery rates in complex matrices. nih.gov

Consequently, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for this compound. The information required to populate the specified sections and subsections with detailed research findings and data tables for this specific compound is absent from the available scientific literature.

To provide a comprehensive article as requested, specific studies on the bioaccumulation and bioconcentration of this compound in various aquatic organisms, its potential for biomagnification in aquatic food webs, its uptake and translocation in plants, and the influence of environmental conditions on its bioavailability and sorption would be necessary. Without such dedicated research, any attempt to create the requested content would rely on generalizations from other phthalates and would not meet the required standard of scientific accuracy and specificity for this compound.

Ecological System Interactions and Bioavailability of Bis 2 Methyloctyl Phthalate

Mechanistic Studies of Biological Interactions in Non-Human Organisms

Research specifically detailing the biological interactions of Bis(2-methyloctyl) phthalate (B1215562) in non-human organisms is limited in publicly accessible scientific literature. However, extensive research on structurally similar long-chain branched phthalates, particularly Bis(2-ethylhexyl) phthalate (DEHP), provides a strong predictive framework for understanding the likely mechanisms of interaction. Both compounds feature a phthalic acid core with two branched eight-carbon ester side chains, suggesting they would follow similar pathways of biological uptake, degradation, and interaction. The following sections draw upon research conducted on DEHP and other long-chain phthalates to model the probable interactions of Bis(2-methyloctyl) phthalate.

Molecular Responses in Model Environmental Organisms (e.g., Algae)

Phthalates are known to interact with primary producers like algae, potentially altering community structure and function. While direct studies on this compound are not available, research on DEHP reveals a range of molecular and physiological responses in phytoplankton.

Exposure of algal species to high-molecular-weight phthalates like DEHP can lead to varied responses, from tolerance and even growth stimulation at certain concentrations to inhibition and biomass reduction at others. For instance, the microalga Tetraselmis sp. has demonstrated high tolerance and a tendency for density to increase during acute exposure to a range of DEHP concentrations. mdpi.com Conversely, studies on phytoplankton communities exposed to a mixture of DEHP and bisphenol A (BPA) have shown a net decrease of up to 50% in chlorophyll (B73375) a concentrations, indicating a significant reduction in phytoplankton biomass. nih.gov

These physiological changes are indicative of underlying molecular responses to chemical stress. The impact on chlorophyll content suggests interference with photosynthetic pathways. nih.gov Algae may respond to chemical stressors by modulating ion transport, altering membrane permeability, and synthesizing stress-related molecules to maintain cellular homeostasis. nih.gov The tolerance observed in some species, such as Chaetoceros spp., suggests the activation of detoxification pathways or other adaptive molecular mechanisms that allow them to thrive in the presence of these contaminants. nih.gov

Table 1: Summary of Observed Responses in Algae to Long-Chain Phthalate Exposure (using DEHP as a proxy)

| Organism/Community | Observed Effect | Potential Molecular Implication | Source |

|---|---|---|---|

| Tetraselmis sp. | High tolerance and density increase during acute exposure. | Activation of efficient detoxification or metabolic pathways. | mdpi.com |

| Coastal Phytoplankton Community | Net decrease in Chlorophyll a concentration (up to 50%). | Inhibition of photosynthetic pathways or general cellular stress leading to biomass reduction. | nih.gov |

| Chaetoceros spp. | Relative tolerance compared to other species in the community. | Presence of specific bio-indicator resilience mechanisms. | nih.gov |

| Chlorella vulgaris | Growth inhibition and decreased chlorophyll a content upon exposure to di-n-butyl phthalate (DBP), a shorter-chain phthalate. | General disruption of cellular processes and photosynthesis, with enhanced protein expression noted in proteomic analysis. | nih.gov |

Enzymatic Pathways and Metabolic Adaptations in Microorganisms

The primary mechanism for the removal of phthalates from the environment is microbial degradation. nih.gov Microorganisms, particularly bacteria, have evolved sophisticated enzymatic pathways to break down these complex molecules, using them as a source of carbon and energy. The degradation of long-chain phthalates like DEHP is well-documented and serves as a reliable model for this compound.

The degradation process is generally initiated by the hydrolysis of the ester bonds. This typically occurs in a two-step process:

First Hydrolysis: An esterase or hydrolase enzyme cleaves one of the ester side chains, converting the dialkyl phthalate (e.g., this compound) into its corresponding monoalkyl phthalate (mono(2-methyloctyl) phthalate) and an alcohol (2-methyloctanol). nih.govnih.gov

Second Hydrolysis: A second enzyme, a monoalkyl phthalate hydrolase, acts on the intermediate to cleave the remaining ester bond, yielding phthalic acid and another molecule of the alcohol. nih.gov

The rate of this initial hydrolysis is often the limiting step, with degradation rates known to decrease as the alkyl chain length and branching increase due to steric hindrance. nih.govresearchgate.net However, numerous bacterial strains have been identified that can efficiently degrade bulky phthalates. For example, a novel esterase (GoEst15) and a mono(2-ethylhexyl) phthalate hydrolase (GoEstM1) were identified from Gordonia sp., which work in concert to degrade DEHP and other phthalates into phthalic acid. nih.gov

Once phthalic acid is formed, it is further metabolized through ring-cleavage pathways. Aerobic bacteria utilize specific dioxygenase enzymes to hydroxylate the aromatic ring. nih.govresearchgate.net This leads to the formation of intermediates like protocatechuic acid, which is then funneled into central metabolic pathways such as the TCA (tricarboxylic acid) cycle for complete mineralization to CO2 and H2O. nih.gov

A diverse range of microorganisms have demonstrated the ability to degrade long-chain phthalates. These include species from genera such as Gordonia, Nocardia, Mycobacterium, Rhodococcus, and Microbacterium. nih.govnih.govnih.gov This metabolic capability is a key adaptation allowing these microbes to exploit a prevalent class of xenobiotic compounds as a nutrient source.

Table 2: Key Enzymes and Representative Microorganisms in Long-Chain Phthalate Degradation (using DEHP as a proxy)

| Enzyme/Enzyme Class | Function | Example Microorganism(s) | Source |

|---|---|---|---|

| Esterase / Hydrolase (e.g., GoEst15) | Catalyzes the initial hydrolysis of diester to monoester. | Gordonia sp., Nocardia asteroides, Mycobacterium sp. | nih.govnih.govnih.gov |

| Monoalkyl Phthalate Hydrolase (e.g., GoEstM1) | Catalyzes the hydrolysis of monoester to phthalic acid. | Gordonia sp. | nih.gov |

| Phthalate Dioxygenase | Initiates the degradation of the phthalic acid aromatic ring. | Arthrobacter sp., Burkholderia sp. | researchgate.net |

| Protocatechuate Dioxygenase | Cleaves the aromatic ring of the dihydroxylated intermediate (protocatechuate). | Various bacteria | nih.gov |

Synthetic Chemistry and Environmental Engineering Perspectives

Novel Synthetic Routes and Green Chemistry Approaches for Phthalates

The synthesis of phthalate (B1215562) esters, including complex structures like bis(2-methyloctyl) phthalate, has traditionally relied on esterification reactions that often employ harsh conditions and environmentally persistent catalysts. However, the principles of green chemistry are driving innovation towards more sustainable synthetic methodologies.

Sustainable Synthesis Methodologies for Complex Phthalate Esters

The pursuit of sustainability in chemical synthesis has led to the exploration of alternative methods for producing complex phthalate esters. These approaches aim to reduce energy consumption, minimize waste, and utilize renewable resources. Key areas of development include the use of solid acid catalysts, enzymatic catalysis, and solvent-free reaction conditions.

Solid acid catalysts, such as zeolites and ion-exchange resins, offer a greener alternative to conventional liquid acid catalysts like sulfuric acid. They are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying the purification process and reducing waste streams. Research in this area focuses on developing highly active and selective solid catalysts that can efficiently promote the esterification of phthalic anhydride (B1165640) with branched-chain alcohols like 2-methyloctanol.

Enzymatic catalysis, employing lipases, presents a highly specific and mild approach to phthalate ester synthesis. These biocatalysts operate under ambient temperature and pressure, leading to significant energy savings. Furthermore, their high selectivity can reduce the formation of byproducts, leading to higher purity products. The challenge lies in enzyme stability and the cost-effective recovery and reuse of the biocatalyst.

Solvent-free reaction conditions are another cornerstone of green synthesis. By eliminating the need for organic solvents, which are often volatile and toxic, the environmental impact of the process is significantly reduced. These reactions are typically carried out at elevated temperatures to ensure the reactants are in a liquid state, and often under vacuum to remove the water byproduct and drive the reaction to completion.

| Synthesis Method | Catalyst | Key Advantages | Challenges |

| Solid Acid Catalysis | Zeolites, Ion-exchange resins | Reusable, Non-corrosive, Reduced waste | Catalyst deactivation, Mass transfer limitations |

| Enzymatic Catalysis | Lipases | High selectivity, Mild reaction conditions, Reduced byproducts | Enzyme stability, Cost of enzyme, Catalyst recovery |

| Solvent-Free Synthesis | Typically thermal | No solvent waste, High atom economy | High reaction temperatures, Potential for side reactions |

Development of Environmentally Benign Alternatives for Plasticizer Applications

The increasing scrutiny of phthalates has spurred the development of environmentally benign alternatives for plasticizer applications. nbinno.comuml.edu The primary goal is to identify and synthesize compounds that offer comparable or superior performance to traditional phthalates while exhibiting a more favorable environmental and health profile. nbinno.com

One of the most promising areas of research is the development of bio-based plasticizers derived from renewable feedstocks. nbinno.comrsc.orgjoss.nl These alternatives are often biodegradable and have a lower carbon footprint compared to their petroleum-based counterparts. nbinno.com Examples of bio-based plasticizers include:

Citrates: Esters of citric acid, such as acetyl tributyl citrate (B86180) (ATBC), are derived from natural sources and have been approved for use in sensitive applications like food packaging and medical devices. alfa-chemistry.commst.dk

Sebacates and Adipates: These are esters of dicarboxylic acids and can be derived from vegetable oils. umd.eduresearchgate.net They offer good low-temperature flexibility and are less volatile than some phthalates. researchgate.net

Epoxidized Vegetable Oils: Epoxidized soybean oil (ESO) and epoxidized linseed oil are commonly used as secondary plasticizers and thermal stabilizers in PVC formulations. rsc.orgalfa-chemistry.com

In addition to bio-based options, several classes of non-phthalate plasticizers have gained market acceptance. nbinno.com These include:

Terephthalates: Isomers of phthalates, such as dioctyl terephthalate (B1205515) (DOTP), have a different spatial arrangement of the ester groups on the benzene (B151609) ring, which is believed to reduce their biological activity. umd.educhemsec.org

Cyclohexanoates: Hydrogenated phthalates, such as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), are another class of alternatives with a favorable toxicological profile. chemsec.orgchemistryviews.org

The development of these alternatives is driven by a combination of regulatory pressure, consumer demand, and a growing commitment from the chemical industry to sustainable practices. nbinno.comchemistryviews.org

| Alternative Plasticizer Class | Example(s) | Key Properties |

| Bio-based Plasticizers | Acetyl tributyl citrate (ATBC), Epoxidized soybean oil (ESO) | Renewable feedstock, Biodegradable, Low toxicity |

| Non-Phthalate Plasticizers | Dioctyl terephthalate (DOTP), Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | Favorable toxicological profiles, Good performance characteristics |

Engineered Systems for Environmental Remediation of Phthalates

The widespread presence of phthalates in the environment necessitates the development of effective remediation technologies. Engineered systems are being designed and implemented to treat phthalate-contaminated media, including soil, water, and sediment.

Bioremediation Technologies for Contaminated Media

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. researchgate.net This approach is considered a cost-effective and environmentally friendly method for cleaning up phthalate-contaminated sites. researchgate.netnih.gov

The microbial degradation of phthalates typically proceeds through a two-step process. nih.govresearchgate.netsemanticscholar.org First, the ester bonds are hydrolyzed by esterases or lipases, releasing the phthalic acid core and the corresponding alcohol side chains. nih.govresearchgate.net Subsequently, the phthalic acid is further degraded through various metabolic pathways. nih.govresearchgate.net

Several bacterial and fungal species have been identified with the ability to degrade a range of phthalates. pphouse.orgpphouse.orgnih.govnih.gov For high-molecular-weight and branched-chain phthalates like this compound, the degradation rates can be slower compared to simpler, low-molecular-weight phthalates. nih.gov However, microorganisms with the enzymatic machinery to handle sterically hindered esters have been isolated from contaminated environments. pphouse.orgpphouse.org

Bioremediation strategies can be implemented in situ or ex situ. In situ techniques involve stimulating the activity of indigenous microorganisms in the contaminated site by providing nutrients and electron acceptors. Ex situ methods involve excavating the contaminated soil or pumping the contaminated water to a bioreactor where conditions can be more precisely controlled to optimize microbial degradation.

| Microorganism Type | Examples | Role in Phthalate Degradation |

| Bacteria | Pseudomonas, Rhodococcus, Bacillus | Primary degraders of a wide range of phthalates |

| Fungi | Aspergillus, Penicillium | Can tolerate high concentrations of phthalates and produce extracellular enzymes |

Advanced Oxidation Processes (AOPs) for Water Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.govresearchgate.netsemanticscholar.org AOPs are particularly effective for the degradation of recalcitrant organic compounds like phthalates that are resistant to conventional treatment methods. nih.govresearchgate.netsemanticscholar.orgnih.govresearchgate.net

Several AOPs have been investigated for the removal of phthalates from aqueous solutions: nih.govnih.gov

Photocatalysis: This process involves the use of a semiconductor catalyst, such as titanium dioxide (TiO2), which upon irradiation with UV or visible light, generates hydroxyl radicals that can degrade phthalates. bohrium.comresearchgate.netnih.govqub.ac.uk

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with phthalates or decompose in water to form hydroxyl radicals. nih.gov

Fenton and Photo-Fenton Processes: These processes utilize hydrogen peroxide (H2O2) and iron salts to generate hydroxyl radicals. The reaction can be enhanced by UV light in the photo-Fenton process.

UV/H2O2: The photolysis of hydrogen peroxide by UV irradiation is another effective method for generating hydroxyl radicals. nih.gov

The degradation of phthalates by AOPs typically involves the hydroxylation of the aromatic ring, followed by ring cleavage and eventual mineralization to carbon dioxide and water. nih.gov The efficiency of AOPs depends on several factors, including the type of phthalate, its concentration, the pH of the water, and the presence of other organic and inorganic compounds. nih.govresearchgate.net

| AOP Method | Oxidizing Agent | Mechanism |

| Photocatalysis | Hydroxyl radicals | Semiconductor catalyst generates radicals upon light irradiation |

| Ozonation | Ozone, Hydroxyl radicals | Direct oxidation by ozone and indirect oxidation by radicals |

| Fenton Process | Hydroxyl radicals | Reaction of hydrogen peroxide with iron salts |

| UV/H2O2 | Hydroxyl radicals | Photolysis of hydrogen peroxide by UV light |

Integrated Remediation Strategies

For sites with complex contamination scenarios, a single remediation technology may not be sufficient to achieve the desired cleanup goals. In such cases, integrated remediation strategies that combine multiple treatment technologies in a sequential or simultaneous manner can be more effective.

One promising approach is the combination of bioremediation with chemical or physical treatment methods. For example, a pre-treatment step using an AOP could be employed to partially oxidize complex phthalates like this compound, breaking them down into more biodegradable intermediates. This would then be followed by a bioremediation step to complete the degradation process. This "treatment train" approach can be more cost-effective and efficient than relying on a single technology.

Another integrated strategy involves coupling enhanced bioremediation with electrokinetic processes for the remediation of contaminated sediments. nih.gov The application of a low-voltage electric field can enhance the desorption of hydrophobic compounds like phthalates from sediment particles, increasing their bioavailability for microbial degradation. nih.gov The addition of oxygen-releasing compounds can further stimulate the activity of aerobic microorganisms. nih.gov

The selection and design of an integrated remediation strategy depend on the specific characteristics of the contaminated site, including the type and concentration of contaminants, the geological and hydrogeological conditions, and the regulatory requirements.

Regulatory Science and Environmental Policy Research on Bis 2 Methyloctyl Phthalate

International and National Environmental Regulatory Frameworks

International and national bodies have established regulatory frameworks to address the potential environmental and health risks associated with phthalates. In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a primary instrument for controlling the risks of chemical substances. aimplas.net Several phthalates, particularly those with reproductive toxicity concerns, are included in the list of substances of very high concern (SVHC) under REACH. aimplas.net For instance, DEHP, DBP, Benzyl Butyl Phthalate (B1215562) (BBP), and Diisobutyl phthalate (DIBP) are on the SVHC list due to their potential negative effects on reproduction and the endocrine system. aimplas.net The use of these substances in the EU may require authorization. nih.gov

In the United States, the Environmental Protection Agency (EPA) is concerned about phthalates due to their toxicity and widespread human and environmental exposure. epa.gov The EPA has an action plan for a group of eight phthalates, which includes long-chain phthalates like Di-n-octyl phthalate (DNOP), Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP). epa.gov The Consumer Product Safety Improvement Act (CPSIA) also restricts the use of certain phthalates in toys and childcare articles. epa.gov

The table below summarizes some of the key international regulations concerning phthalates.

| Regulation/Directive | Jurisdiction | Key Provisions |

| REACH (EC) No 1907/2006 | European Union | Requires registration of chemical substances, and authorizes or restricts the use of substances of very high concern (SVHCs), including several phthalates. aimplas.net |

| RoHS Directive | European Union | Restricts the use of specific hazardous substances, including certain phthalates, in electrical and electronic equipment. europa.eu |

| Consumer Product Safety Improvement Act (CPSIA) | United States | Bans the use of certain phthalates in children's toys and childcare articles at concentrations greater than 0.1%. epa.gov |

| Safe Drinking Water Act | United States | Requires the EPA to establish safe levels of chemicals in drinking water, including a Maximum Contaminant Level (MCL) for DEHP. epa.gov |

Environmental Risk Assessment Methodologies for Phthalate Groupings

Environmental risk assessments for phthalates often employ a grouping approach, considering the cumulative effects of multiple phthalates. This is because humans and the environment are typically exposed to a mixture of these compounds. epa.gov Methodologies for risk assessment generally involve comparing estimated environmental concentrations with predicted no-effect concentrations (PNECs) for various environmental compartments (water, sediment, soil) and organisms. nih.gov

One common approach is the use of hazard quotients (HQs), where the HQ is the ratio of the measured environmental concentration (MEC) to the PNEC. An HQ greater than 1 suggests a potential for adverse effects. Probabilistic risk assessment methods are also used, which consider the statistical distributions of both exposure and effects data to characterize risk. nih.gov

For phthalate groupings, risk assessments may be based on a shared mode of action, such as endocrine disruption. nih.gov The Canadian Environmental Protection Act, 1999 (CEPA) has utilized a cumulative risk assessment approach for phthalates based on narcosis, which is a general toxic effect. nih.gov

Classification and Prioritization of Phthalates Based on Environmental Fate and Behavior

Phthalates are often classified based on their molecular weight or the length of their alkyl chains, which influences their environmental fate and behavior. researchgate.net

Low-molecular-weight (LMW) phthalates: These generally have shorter alkyl chains and tend to be more water-soluble and biodegradable.

High-molecular-weight (HMW) phthalates: These have longer alkyl chains, are less water-soluble, and tend to adsorb more strongly to soil and sediment. roadmaptozero.com Long-chain phthalates are generally less biodegradable. roadmaptozero.com

Prioritization for regulatory action and further research is often based on a combination of factors including:

Production volume

Extent of use and potential for environmental release

Persistence in the environment

Bioaccumulation potential

Toxicity to environmental organisms and humans

Long-chain phthalates like DIDP and Diundecyl phthalate (DUP) are expected to be released into the Canadian environment in high quantities due to their widespread use. epa.gov Once in the environment, they are predicted to partition primarily to soil and sediment. epa.gov

Environmental Monitoring Programs and Surveillance Methodologies

Environmental monitoring programs are essential for assessing the extent of phthalate contamination and human exposure. Biomonitoring, which involves measuring the chemicals or their metabolites in human tissues and fluids like urine, is a key surveillance methodology. nih.gov This approach provides an integrated measure of exposure from all sources. cdc.gov

In the United States, the National Health and Nutrition Examination Survey (NHANES) includes the measurement of phthalate metabolites in the urine of the general population, providing valuable data on exposure trends. cdc.gov

Environmental monitoring also involves the analysis of phthalates in various environmental media, including:

Water: Monitoring of surface water, groundwater, and wastewater effluent. lgcstandards.com

Sediment and Soil: Assessing the accumulation of phthalates in these compartments, which act as environmental sinks. cdc.gov

Air and Dust: Measuring indoor and outdoor air concentrations, as well as levels in household dust, which can be a significant exposure source. cdc.gov

Analytical methods for detecting phthalates in environmental and biological samples typically involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). cdc.gov These techniques allow for the sensitive and specific quantification of phthalate parent compounds and their metabolites.

Policy Implications for Environmental Management and Control

The scientific understanding of the environmental fate and effects of phthalates has significant policy implications for their management and control. A key aspect is the need for a holistic approach that considers the entire lifecycle of products containing phthalates.

Source Control and Emission Reduction Strategies

Effective environmental management focuses on controlling phthalates at their source to prevent their release into the environment. Strategies include:

Substitution: Replacing regulated phthalates with safer alternatives in consumer and industrial products. roadmaptozero.com